

using 6Z 10Z Vitamin K2 d7 as internal standard

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Compound Focus: 6Z,10Z-Vitamin K2-d7

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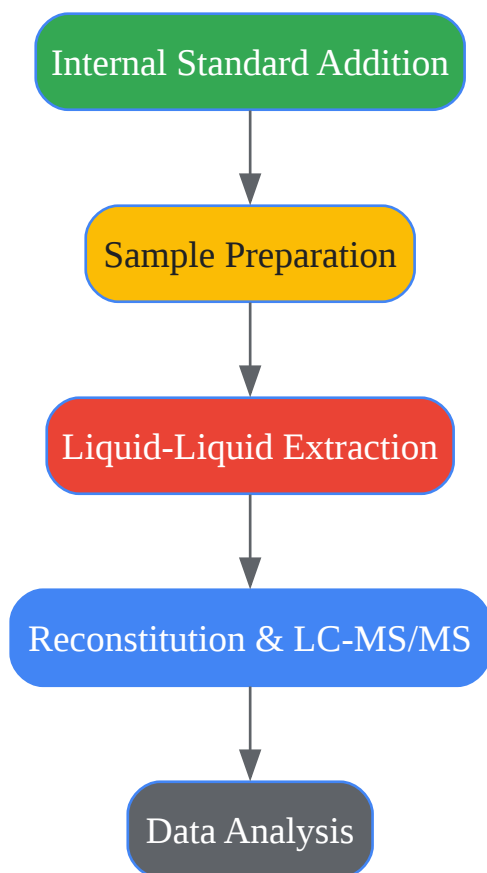
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Principle of Internal Standardization

Using a stable isotopically labeled Vitamin K2 as an internal standard (IS) is a fundamental technique in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis [1]. The core principle is to add a known quantity of the IS to the biological sample before processing.

This IS is chemically identical to the target analyte (e.g., natural MK-7) but has a different mass due to its isotope labels (e.g., six ^{13}C atoms) [1]. It corrects for losses during sample preparation and variations in instrument response, allowing for highly accurate and precise quantification of the target analyte in complex matrices like plasma or serum.

Experimental Workflow for Vitamin K2 Quantification The diagram below illustrates the key stages of the protocol.



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Detailed Application Protocol

This protocol provides a methodology for quantifying menaquinone-7 (MK-7) in human plasma using Vitamin K2 (MK-7)-(¹³C)₆ as the internal standard.

1. Reagents and Materials

- **Analyte:** Target Vitamin K2 form (e.g., MK-7).
- **Internal Standard:** Vitamin K2 (MK-7)-4',5,6,7,8,8'-(¹³C)₆ (≥99 atom % (¹³C), ≥95% chemical purity) [1].
- **Solvents:** HPLC-grade or higher methanol, ethanol, hexane, methyl tert-butyl ether (MTBE).
- **Biological Matrix:** Control human plasma, serum, or other relevant tissues.
- **Equipment:** LC-MS/MS system, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

2. Preparation of Standard Solutions

- **Stock Solutions:** Prepare separate primary stock solutions of the native analyte and the ($^{13}\text{C}_6$)-IS in ethanol. Confirm stock solution concentrations spectrophotometrically if necessary.
- **Calibration Standards:** Serially dilute the native analyte stock solution with ethanol to create a working range (e.g., 0.1 - 50 ng/mL). Spike these solutions into control plasma to generate calibration standards.
- **Quality Control (QC) Samples:** Prepare low, mid, and high-concentration QC samples in the same matrix, independently from the stock solution.
- **Internal Standard Working Solution:** Dilute the ($^{13}\text{C}_6$)-IS stock solution with ethanol to a concentration suitable for spiking (e.g., 5 ng/mL).

3. Sample Preparation Procedure

- **Aliquot and Spike:** Pipette 100 μL of each calibration standard, QC, and unknown sample into labeled tubes.
- **Add Internal Standard:** Add a fixed volume (e.g., 20 μL) of the IS working solution to every tube *except* the blank. Add an equal volume of solvent to the blank.
- **Protein Precipitation:** Add 300 μL of methanol or ethanol to each sample. Vortex vigorously for 1-2 minutes to precipitate proteins.
- **Liquid-Liquid Extraction:** Add 1 mL of hexane or a hexane/MTBE mixture. Cap the tubes and mix for 10-15 minutes on a rotary mixer.
- **Centrifugation and Collection:** Centrifuge at $10,000 \times g$ for 5-10 minutes at 4°C to separate phases. Carefully transfer the upper (organic) layer to a new clean tube.
- **Solvent Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a warm water bath ($\approx 40^\circ\text{C}$).
- **Reconstitution:** Reconstitute the dry residue in 100 μL of ethanol or the initial LC mobile phase. Vortex and centrifuge before transfer to an LC vial for analysis.

4. LC-MS/MS Analysis

- **Chromatography:**
 - **Column:** C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - **Mobile Phase:** A) Water with 0.1% Formic Acid; B) Methanol with 0.1% Formic Acid.
 - **Gradient:** 90% B to 100% B over 5-10 minutes, hold, then re-equilibrate.
 - **Flow Rate:** 0.3 mL/min.
 - **Injection Volume:** 5-10 μL .
- **Mass Spectrometry:**
 - **Ion Source:** Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
 - **Detection:** Multiple Reaction Monitoring (MRM). The table below lists hypothetical transitions.

5. Data Analysis

- **Peak Integration:** Integrate the peaks for both the analyte and the IS in all samples.
- **Calibration Curve:** Generate a calibration curve by plotting the peak area **ratio** (Analyte / IS) of the calibration standards against their known concentrations. Use linear regression with $1/x$ or $1/x^2$ weighting.
- **Calculate Concentrations:** Use the resulting regression equation to back-calculate the concentrations of the QC and unknown samples.

Quantitative Data Summary

The table below outlines the key parameters for the internal standard and the target analyte based on the available information and typical experimental setups.

Parameter	Specification / Value	Notes / Purpose
Internal Standard	Vitamin K2 (MK-7)-(¹³ C) ₆ [1]	Stable isotope-labeled standard
Isotopic Purity	≥99 atom % (¹³ C) [1]	Minimizes contribution to analyte signal
Chemical Purity	≥95% (CP) [1]	Ensures accuracy of added amount
Molecular Weight	444.65 g/mol (unlabeled) [2] + 6 Da	+6 Da from six Carbon-13 atoms [1]
Storage	-20°C [1]	Protects from light and degradation
MS Technique	LC-MS/MS with MRM	Provides high specificity and sensitivity
Application	Internal standard for data interpretation in biological samples [1]	Corrects for sample prep loss and matrix effects

Critical Methodological Notes

- **Isomer Specificity:** Vitamin K2 exists in multiple isomeric forms (e.g., *cis* and *trans*), which can have different biological activities and chromatographic behaviors [3]. The method must be validated to separate and accurately quantify the specific isomer of interest.
- **Stability Considerations:** Vitamin K2 is light-sensitive and can degrade. All procedures should be performed under gold or red light to prevent photodegradation.
- **Matrix Effects:** Despite using an isotopic IS, full validation of matrix effects is required as per FDA/EMA guidelines to ensure no ion suppression/enhancement co-elutes with the analyte or IS.

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References

1. (MK-7)-4',5,6,7,8,8'-13C6 99 atom... | Sigma-Aldrich Vitamin K 2 [sigmaaldrich.com]
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